molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No. B1278378
CAS RN: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Patent
US07166720B2

Procedure details

In U.S. Pat. No. 4,873,235, W. H. Parsons et al. describes the synthesis of 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one by reacting 3-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, which is synthesized by bromination of 1-tetralone, followed by reaction with sodium azide to form 3-azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. Subsequent hydrogenation of the azido group e.g. by reaction with sodium cyanoborohydride or in the presence of hydrogen on a suitable catalyst leads to 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[C:8](=[O:9])[NH:7][C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1.BrC1C(=O)NC2C=CC=CC=2CC1.C1(=O)C2C(=CC=CC=2)CCC1.[N-:38]=[N+:39]=[N-].[Na+]>>[N:1]([CH:2]1[C:8](=[O:9])[NH:7][C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[CH2:4][CH2:3]1)=[N+:38]=[N-:39] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCC2=C(NC1=O)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CCC2=C(NC1=O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C1CCC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.